molecular formula C22H28N2O4 B1203122 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine

3-Hydroxy-16-methoxy-2,3-dihydrotabersonine

Cat. No. B1203122
M. Wt: 384.5 g/mol
InChI Key: MLIQIRKAHMVCDD-MMGCJVFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-16-methoxy-2,3-dihydrotabersonine is a monoterpenoid indole alkaloid, a tertiary alcohol, an organic heteropentacyclic compound and a methyl ester. It derives from a tabersonine. It is a conjugate base of a 3-hydroxy-16-methoxy-2,3-dihydrotabersoninium.

Scientific Research Applications

  • Role in Anticancer Drug Precursor Production : "3-Hydroxy-16-methoxy-2,3-dihydrotabersonine" is an important intermediate in the formation of the anticancer drug precursor vindoline, derived from tabersonine. The pathway from tabersonine to vindoline involves multiple enzymatic steps, including the action of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). This pathway has been successfully engineered in yeast, demonstrating a potential platform for industrial production of vindoline, a key component in antitumor substances like vinblastine and vincristine (Qu et al., 2015).

  • Enzymatic Studies in Catharanthus roseus : Research on the partial purification of N-methyltransferase, involved in vindoline biosynthesis in Catharanthus roseus, identified the enzyme's role in converting substances like 16-methoxy-2,3-dihydro-3-hydroxy-tabersonine. This enzyme is localized in chloroplast thylakoids and plays a part in the late steps of vindoline biosynthesis, a process crucial for producing compounds with significant pharmacological applications (Dethier & Luca, 1993).

  • Synthetic Routes and Chemical Transformations : Various studies focus on the synthesis and chemical transformations involving structures similar to "3-Hydroxy-16-methoxy-2,3-dihydrotabersonine". These include research on the synthesis of related compounds, such as hydroxyferruginol and other complex molecular structures. These syntheses contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and organic synthesis (Matsumoto et al., 1985).

properties

Product Name

3-Hydroxy-16-methoxy-2,3-dihydrotabersonine

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (1S,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-4-20-8-5-10-24-11-9-21(18(20)24)15-7-6-14(27-2)12-16(15)23-17(21)22(26,13-20)19(25)28-3/h5-8,12,17-18,23,26H,4,9-11,13H2,1-3H3/t17-,18+,20+,21+,22-/m1/s1

InChI Key

MLIQIRKAHMVCDD-MMGCJVFTSA-N

Isomeric SMILES

CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)(C(=O)OC)O

Canonical SMILES

CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)(C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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